1-[(4-Chlorophenyl)sulfanyl]butan-2-one 1-[(4-Chlorophenyl)sulfanyl]butan-2-one
Brand Name: Vulcanchem
CAS No.: 51828-54-7
VCID: VC3005557
InChI: InChI=1S/C10H11ClOS/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3
SMILES: CCC(=O)CSC1=CC=C(C=C1)Cl
Molecular Formula: C10H11ClOS
Molecular Weight: 214.71 g/mol

1-[(4-Chlorophenyl)sulfanyl]butan-2-one

CAS No.: 51828-54-7

Cat. No.: VC3005557

Molecular Formula: C10H11ClOS

Molecular Weight: 214.71 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Chlorophenyl)sulfanyl]butan-2-one - 51828-54-7

Specification

CAS No. 51828-54-7
Molecular Formula C10H11ClOS
Molecular Weight 214.71 g/mol
IUPAC Name 1-(4-chlorophenyl)sulfanylbutan-2-one
Standard InChI InChI=1S/C10H11ClOS/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3
Standard InChI Key VRLZSLWMAUVOLR-UHFFFAOYSA-N
SMILES CCC(=O)CSC1=CC=C(C=C1)Cl
Canonical SMILES CCC(=O)CSC1=CC=C(C=C1)Cl

Introduction

Chemical Properties and Structure

Structural Features

1-[(4-Chlorophenyl)sulfanyl]butan-2-one possesses a distinctive molecular structure characterized by several key functional groups. At its core is a butanone skeleton (a four-carbon chain with a ketone group at the second carbon), with the sulfanyl linkage attaching a 4-chlorophenyl group at the first carbon. This arrangement creates a molecule with multiple reactive sites and interesting stereochemical properties. The presence of the ketone functionality provides a site for nucleophilic addition reactions, while the sulfanyl group introduces nucleophilic character to the molecule. The para-chlorophenyl group, with its electron-withdrawing properties, influences the electronic distribution throughout the molecule.

Understanding the structural nuances of 1-[(4-Chlorophenyl)sulfanyl]butan-2-one is essential for predicting its chemical reactivity and designing efficient synthetic pathways for its preparation or transformation. The relationship between structure and function becomes particularly relevant when considering its potential applications in medicinal chemistry or materials science, where molecular geometry often plays a crucial role in determining functionality and performance characteristics.

Physical and Chemical Properties

1-[(4-Chlorophenyl)sulfanyl]butan-2-one typically appears as a colorless to pale yellow liquid or solid, depending on its purity and specific conditions . Its physical state at room temperature may vary based on factors such as isomeric purity and the presence of trace impurities. The compound has a molecular weight of 214.71 g/mol and a molecular formula of C10H11ClOS . These fundamental properties influence its behavior in various chemical and biological systems.

The compound's solubility profile is characteristic of molecules containing both polar and non-polar elements. The ketone group and the chlorine substituent contribute to its polar character, while the aromatic ring and the sulfanyl linkage introduce hydrophobic aspects. This balance of polarities affects its solubility in different solvents, with likely good solubility in organic solvents such as acetone, ethanol, and dichloromethane, but limited solubility in water.

The reactivity of 1-[(4-Chlorophenyl)sulfanyl]butan-2-one is defined by its functional groups. The ketone moiety can participate in typical carbonyl reactions, including nucleophilic addition, condensation, and reduction. The sulfanyl group can undergo oxidation to sulfoxide or sulfone, and can participate in various substitution reactions. The aromatic ring with its chlorine substituent provides sites for electrophilic aromatic substitution, although the electron-withdrawing nature of the chlorine may reduce reactivity compared to unsubstituted benzene.

Table 1: Key Physical and Chemical Properties of 1-[(4-Chlorophenyl)sulfanyl]butan-2-one

PropertyValueSource
CAS Number51828-54-7
Molecular FormulaC10H11ClOS
Molecular Weight214.71 g/mol
Physical AppearanceColorless to pale yellow liquid or solid
Structural FeaturesButanone backbone with 4-chlorophenyl and sulfanyl groups
SolubilityLikely soluble in organic solvents, limited water solubilityPredicted

Synthesis Approaches

Conventional Synthetic Methods

The synthesis of 1-[(4-Chlorophenyl)sulfanyl]butan-2-one typically involves the reaction of 4-chlorothiophenol with 2-butanone under controlled conditions. This nucleophilic substitution process is facilitated by the presence of a base, such as sodium hydroxide or potassium carbonate, which deprotonates the thiol group of 4-chlorothiophenol, enhancing its nucleophilicity. The resulting thiolate anion attacks the α-carbon of 2-butanone, forming the desired sulfanyl linkage. The reaction typically requires heating to overcome activation energy barriers and drive the reaction toward completion.

Alternative synthetic approaches might involve the reaction of 1-chlorobutan-2-one with 4-chlorothiophenol, where the halogen at the α-position of the ketone serves as a better leaving group, facilitating the nucleophilic substitution by the thiolate. This approach may offer advantages in terms of reaction efficiency and selectivity, particularly when working with more complex ketone substrates.

The purification of 1-[(4-Chlorophenyl)sulfanyl]butan-2-one typically involves standard organic chemistry techniques such as extraction, washing with appropriate solvents to remove impurities, and chromatographic methods for final purification. Column chromatography using silica gel and a suitable eluent system can effectively separate the target compound from reaction by-products and unreacted starting materials.

Modern Synthetic Strategies

Contemporary approaches to the synthesis of compounds like 1-[(4-Chlorophenyl)sulfanyl]butan-2-one often emphasize green chemistry principles, seeking to minimize waste generation, reduce energy consumption, and avoid hazardous reagents. Phase-transfer catalysis represents one such strategy, potentially allowing the reaction between 4-chlorothiophenol and 2-butanone to proceed under milder conditions with improved efficiency.

Microwave-assisted synthesis offers another modern alternative, potentially reducing reaction times from hours to minutes while maintaining or improving yields. The targeted energy input can accelerate the formation of the sulfanyl linkage without excessive heating of the entire reaction mixture, contributing to energy efficiency and potentially reducing side reactions.

Flow chemistry techniques present yet another contemporary approach, enabling better control over reaction parameters such as mixing, temperature, and residence time. By conducting the reaction in a continuous flow system rather than a batch reactor, improved consistency and scalability may be achieved, making this approach attractive for larger-scale production of 1-[(4-Chlorophenyl)sulfanyl]butan-2-one.

Biological Activity and Mechanisms

Interaction with Biological Targets

Research indicates that 1-[(4-Chlorophenyl)sulfanyl]butan-2-one exhibits significant biological activity, primarily through interactions with specific molecular targets, particularly enzymes. The compound's ability to engage with biological systems stems from its structural features, which allow for specific binding interactions with protein targets. The sulfanyl group plays a pivotal role in these interactions, as it can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism of action is common among many sulfur-containing compounds used in medicinal chemistry and biochemical research.

The para-chlorophenyl group likely contributes to the compound's biological activity through hydrophobic interactions with protein binding pockets, while also influencing the electronic properties of the sulfanyl group. The ketone functionality provides opportunities for hydrogen bonding interactions with amino acid residues, further stabilizing the compound's binding to protein targets. These combined structural elements create a specific three-dimensional arrangement that determines the compound's selectivity for particular biological targets.

Understanding the precise nature of these interactions requires detailed structure-activity relationship studies and molecular modeling approaches. By systematically varying structural elements and observing the resulting changes in biological activity, researchers can develop insights into the key features responsible for target binding and activity modulation.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies provide valuable insights into how structural modifications affect the biological activity of compounds like 1-[(4-Chlorophenyl)sulfanyl]butan-2-one. By systematically varying substituents on the aromatic ring, altering the length or branching pattern of the aliphatic chain, or modifying the functional groups present, researchers can develop a comprehensive understanding of which structural elements are critical for activity and which can be modified to optimize properties such as potency, selectivity, and pharmacokinetics.

Structural ElementPotential ModificationsExpected Impact on Activity
Para-Chloro SubstituentReplacement with other halogens or functional groupsAltered electronic properties and binding interactions
Phenyl RingIntroduction of additional substituents or heterocyclic replacementsModified binding affinity and selectivity
Sulfanyl LinkageOxidation to sulfoxide/sulfone or replacement with other heteroatomsChanged reactivity and binding characteristics
Butanone BackboneChain length variation or introduction of stereogenic centersAltered conformation and fit within binding pockets

Applications in Research and Industry

Role in Organic Synthesis

1-[(4-Chlorophenyl)sulfanyl]butan-2-one serves as a valuable building block in organic synthesis, offering multiple reactive sites for further functionalization and transformation. The ketone functionality allows for a wide range of reactions, including aldol condensations, Wittig olefinations, and reductive aminations, providing access to structurally diverse compounds. These transformations can lead to the synthesis of complex molecules with potential applications in various fields, including medicinal chemistry and materials science.

The sulfanyl linkage offers additional opportunities for synthetic manipulation. Oxidation to sulfoxide or sulfone introduces new functional groups with distinct reactivity patterns and three-dimensional arrangements. These oxidized derivatives often exhibit enhanced stability and altered physicochemical properties compared to the parent sulfide, expanding the structural diversity accessible from 1-[(4-Chlorophenyl)sulfanyl]butan-2-one as a starting material.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator